![molecular formula C11H9FN2O B2477604 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one CAS No. 778-73-4](/img/structure/B2477604.png)
6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one
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Overview
Description
The compound “6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one” is a fluorinated indole derivative . It is closely related to other compounds such as “6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid” and "6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride" .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its IUPAC name and the related compounds. It contains a pyrido[3,4-b]indole ring system with a fluorine atom at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 226.68 g/mol for the hydrochloride form . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : A study by Iaroshenko et al. (2009) highlights the synthesis of fluorinated benzofuro[2,3-b]pyridines, benzothieno[2,3-b]pyridines, and 9H-pyrido[2,3-b]indoles, emphasizing regiospecific pyridine core annulation techniques. This approach is critical for creating nucleosides containing the α-carboline framework, relevant to 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one (Iaroshenko et al., 2009).
Crystal Structure Analysis : Meesala et al. (2014) describe an efficient method for synthesizing 9-phenyl-9H-pyrido[3,4-b]indole, closely related to this compound. The study involves X-ray diffraction to analyze the crystal structure, providing insights into the compound's molecular arrangement (Meesala et al., 2014).
Medicinal Chemistry and Drug Development
Drug Development : Fretz et al. (2013) discuss the discovery of a novel antagonist, setipiprant (ACT-129968), which includes a derivative of this compound. This compound shows promise for treating asthma and allergic rhinitis, showcasing the therapeutic potential of such structures (Fretz et al., 2013).
Antifilarial Activity : Agarwal et al. (1994) study the antifilarial activity of various 9H-pyrido[3,4-b]indoles, demonstrating that these compounds, including structures similar to this compound, can be potent filaricides against certain parasites (Agarwal et al., 1994).
Analytical and Chemical Studies
Analytical Methodology : A study by Crotti et al. (2010) on beta-carbolines, structurally related to this compound, demonstrates the use of LC-MS for detection and quantification in foodstuffs. This method's specificity highlights its potential in analyzing similar compounds (Crotti et al., 2010).
Mass Spectrometry Optimization : Goh et al. (2015) discuss the optimization of synthesis conditions for 6-methoxy-tetrahydro-β-carboline derivatives using LC-MS, illustrating the importance of analytical techniques in studying and optimizing the synthesis of related compounds (Goh et al., 2015).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUTWXTWBFKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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